A cyclic undecapeptide from an extract of soil fungi. It is a powerful immunosupressant with a specific action on T-lymphocytes. It is used for the prophylaxis of graft rejection in organ and tissue transplantation. (From Martindale, The Extra Pharmacopoeia, 30th ed).
cyclosporin A
CAS No.: 59865-13-3
VCID: VC21549750
Molecular Formula: C62H111N11O12
Molecular Weight: 1202.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Cyclosporin A, a cyclic endecapeptide composed of 11 amino acids, is derived from the fungus Tolypocladium inflatum. Initially discovered in the early 1970s as part of a search for antifungal agents, its immunosuppressive properties were identified shortly thereafter . Cyclosporin A has become a cornerstone in the management of organ transplantation and autoimmune diseases due to its ability to selectively inhibit T-cell activation. Mechanism of ActionCyclosporin A acts by forming a complex with cyclophilin, an intracellular protein. This complex inhibits calcineurin, a phosphatase crucial for the activation of T cells. Calcineurin normally facilitates the translocation of the nuclear factor of activated T cells (NF-AT) into the nucleus, where it promotes the transcription of genes involved in T-cell activation, such as interleukin-2 (IL-2) and its receptor . By inhibiting calcineurin, cyclosporin A prevents the expression of these pro-inflammatory cytokines, thereby reducing T-cell proliferation and activation. Key Effects on Immune Cells
Clinical ApplicationsCyclosporin A is widely used in organ transplantation to prevent graft rejection and in treating autoimmune diseases like rheumatoid arthritis and lupus nephritis . Organ Transplantation
Autoimmune Diseases
Research FindingsRecent studies have explored additional roles for cyclosporin A, including its potential in promoting cardiomyocyte differentiation from induced pluripotent stem cells (iPS cells) . Cardiomyocyte Differentiation
PharmacokineticsCyclosporin A is available in two main formulations: the original Sandimmune and the newer microemulsion Neoral. Neoral offers improved bioavailability and more predictable pharmacokinetics . Bioavailability and Formulations
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CAS No. | 59865-13-3 | ||||
Product Name | cyclosporin A | ||||
Molecular Formula | C62H111N11O12 | ||||
Molecular Weight | 1202.6 g/mol | ||||
IUPAC Name | (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1S,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | ||||
Standard InChI | InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52+/m1/s1 | ||||
Standard InChIKey | PMATZTZNYRCHOR-NSJDOISKSA-N | ||||
Isomeric SMILES | CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | ||||
SMILES | CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | ||||
Canonical SMILES | CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | ||||
Appearance | white solid powder | ||||
Application | For prevention or treatment of organ (kidney, liver, and heart) transplant and tissue transplant rejection, rheumatoid arthritis, severe psoriasis. | ||||
Boiling Point | 1293.8±65.0 °C at 760 mmHg | ||||
Colorform | Forms white prismatic crystals from acetone | ||||
Melting Point | 298 to 304 °F (NTP, 1992) 148-151 °C |
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Physical Description | Cyclosporin a appears as white prismatic needles (from acetone) or white powder. (NTP, 1992) White solid; [Merck Index] White powder; [MSDSonline] |
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Purity | >98% (or refer to the Certificate of Analysis) | ||||
Sequence | (R-(R*,R*-(E)))-Cyclic(L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl-3-hydroxy-N,4-dimethyl-L-2-amino-6-octenoyl-L-alpha-aminobutyryl-N-methylglycyl-N-methyl-L-leucyl-L-valyl-N-methyl-L-leucyl) | ||||
Shelf Life | >2 years if stored properly | ||||
Solubility | Slightly soluble (NTP, 1992) Slightly soluble in water and saturated hydrocarbons; very soluble in methanol, acetone, and diethyl ether Sol in chloroform |
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Source | Synthetic | ||||
Synonyms | Ciclosporin CsA Neoral CsA-Neoral CsANeoral CyA NOF CyA-NOF Cyclosporin Cyclosporin A Cyclosporine Cyclosporine A Neoral OL 27 400 OL 27-400 OL 27400 Sandimmun Sandimmun Neoral Sandimmune |
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On 2 September (1983), the Food and Drug Administration approved cyclosporin, a new drug that suppresses the immune system. Gottesman J (20 March 1988). "Milestones in Cardiac Care". Los Angeles Times. Archived from the original on 26 February 2017. "First Successful Pediatric Heart Transplant [9 June 1984]". Columbia University Medical Center, Dept. of Surgery, Cardiac Transplant Program. Archived from the original on 1 March 2017. It [cyclosporine] gained FDA approval at the end of 1983, ... "Drugs@FDA: FDA Approved Drug Products [Click on "Approval Date(s) and History]". United States Food and Drug Administration. Archived from the original on 1 March 2017. Drug Name(s): Sandimmune (Cyclosporine), Company: Novartis, Action Date: 11/14/1983, Action Type: Approval, Submission Classification: Type 1 - New Molecular Entity, Review Priority: Priority "Guidelines on the Use of International Nonproprietary Names (INNs) for Pharmaceutical Substances". World Health Organization. 1997. To facilitate the translation and pronunciation of INN, "f" should be used instead of "ph", "t" instead of "th", "e" instead of "ae" or "oe", and "i" instead of "y"; the use of the letters "h" and "k" should be avoided.[dead link] |
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PubChem Compound | 71463825 | ||||
Last Modified | Aug 15 2023 |
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